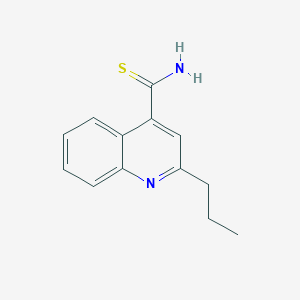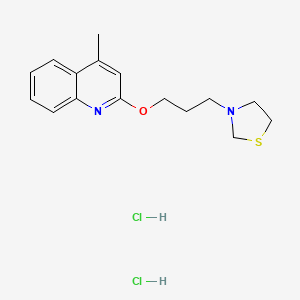
3-(3-(4-Methyl-2-quinolyloxy)propyl)thiazolidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is a heterocyclic compound that combines a quinoline derivative with a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst.
Attachment of the Propyl Chain: The quinoline derivative is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Formation of the Thiazolidine Ring: The propyl-substituted quinoline derivative is then reacted with a thiazolidine precursor, such as cysteamine, under acidic conditions to form the thiazolidine ring.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the thiazolidine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl chain, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored in various disease models, particularly those involving microbial infections or cancer.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit topoisomerases, while the thiazolidine ring may interact with thiol-containing enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety, are known for their antimalarial and antimicrobial activities.
Thiazolidine Derivatives: Compounds like pioglitazone and rosiglitazone, which contain the thiazolidine ring, are used as antidiabetic agents.
Uniqueness: 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is unique in that it combines both the quinoline and thiazolidine moieties, potentially imparting a combination of biological activities that are not present in compounds containing only one of these moieties. This dual functionality may enhance its therapeutic potential and broaden its range of applications .
Properties
CAS No. |
41288-13-5 |
|---|---|
Molecular Formula |
C16H22Cl2N2OS |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-[3-(4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C16H20N2OS.2ClH/c1-13-11-16(17-15-6-3-2-5-14(13)15)19-9-4-7-18-8-10-20-12-18;;/h2-3,5-6,11H,4,7-10,12H2,1H3;2*1H |
InChI Key |
ITJWERYFHMJKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCN3CCSC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
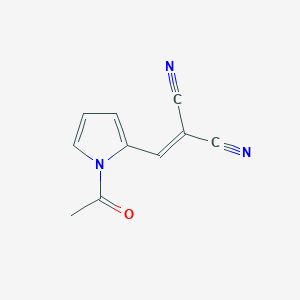
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
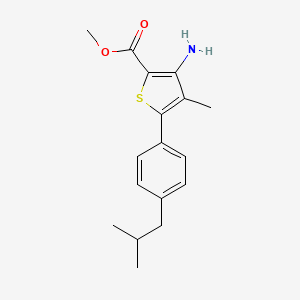
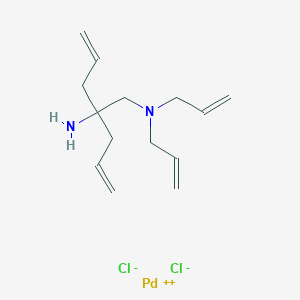

![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)

![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)


